4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a pyrimidine ring via a phenyl group. The presence of the chloro and diethylamino groups further enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. This intermediate is then reacted with 4-aminophenyl-6-(diethylamino)-2-methylpyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). This selective inhibition makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-(diethylamino)phenyl)benzenesulfonamide: Shares a similar core structure but lacks the pyrimidine ring.
4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide: Contains different substituents, leading to varied chemical and biological properties.
Uniqueness
The presence of the pyrimidine ring and the diethylamino group in 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide enhances its chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to selectively inhibit carbonic anhydrase IX further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H24ClN5O2S |
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Molecular Weight |
446.0 g/mol |
IUPAC Name |
4-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
XJYWGRVPEMVETN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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